3-Benzylcyclobutanamine
Description
The compound 3-Benzylcyclobutanamine (assumed structural analog of cis-3-(Benzyloxy)cyclobutanamine based on evidence) is a cyclobutane derivative featuring a benzyloxy substituent at the 3-position of the cyclobutane ring and an amine functional group. Key properties include:
- CAS Registry Number: 206660-72-2 (for the cis isomer).
- Molecular Formula: C₁₁H₁₅NO.
- Molecular Weight: 177.24 g/mol.
- Structure: A four-membered cyclobutane ring with a benzyloxy (-O-CH₂-C₆H₅) group and an amine (-NH₂) group at adjacent positions (3 and 1, respectively).
This compound is primarily used in research and development (R&D), particularly in pharmaceutical and organic synthesis contexts, as indicated by its availability as an R&D chemical. Its structural rigidity and functional groups make it a candidate for studying conformational effects on biological activity or as a building block in drug discovery.
Properties
IUPAC Name |
3-benzylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEQYQYEFFZRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylcyclobutanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable cyclobutanone derivative with benzylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Another method involves the reduction of 3-benzylcyclobutanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process converts the ketone group to an amine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.
Scientific Research Applications
While there is no direct information about the applications of "3-Benzylcyclobutanamine," some relevant information can be gathered regarding similar compounds and their applications, as well as the applications of compounds containing a cyclobutane ring.
Scientific Research Applications
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
- Biology: It is studied for its potential interactions with biological macromolecules.
- Medicine: It is investigated for its potential pharmacological properties, including use as a prodrug for delivering active compounds.
- Industry: It is utilized in the development of new materials and chemical processes.
Cyclobutane Derivatives
Cyclobutane derivatives, including cyclobutylamine derivatives, can be hydroxylated using engineered P450 BM3 enzymes . These oxidations can proceed with high regioselectivity and stereoselectivity, producing valuable bifunctional intermediates for synthesis and applications in fragment-based drug discovery .
Cyclobutanes in Drug Discovery
- Cyclobutane fragments have a growing need for unique screening libraries in fragment-based drug discovery (FBDD) .
- Cyclobutane is an attractive three-dimensional (3D) scaffold .
- Cyclobutane may be beneficial to begin with cyclobutane fragments at the screening level .
- The 3D structure of cyclobutane opens opportunities for unique applications in medicinal chemistry .
Other Considerations
- The presence of a cyclobutyl ring imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
- Cyclobutanes can be used to rigidify acyclic propyl chains, potentially improving affinity in certain applications .
- Modifying the N-substituent can favor different hydroxylated CBA isomers .
Mechanism of Action
The mechanism of action of 3-Benzylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 3-Benzylcyclobutanamine and structurally or functionally related compounds:
Key Observations:
The absence of a beta-lactam ring distinguishes it from benzathine benzylpenicillin, which is therapeutically active against bacterial infections.
Physicochemical Properties
- Lipophilicity : The benzyloxy group in this compound likely increases LogP compared to 3-chloroaniline , making it more suitable for hydrophobic environments.
- Thermal Stability : Cyclobutane derivatives are generally less stable than aromatic amines due to ring strain, contrasting with 3-methylbenzenamine .
Research and Application Insights
Drug Development :
- Cyclobutanamine derivatives are explored for their rigid structures, which can mimic peptide bonds or stabilize bioactive conformations. This contrasts with benzathine benzylpenicillin , whose activity relies on beta-lactam ring reactivity.
Synthetic Utility :
- The benzyloxy group in this compound can act as a protecting group for amines, a feature absent in 3-bromophenylcyclobutanamine (which may participate in cross-coupling reactions).
Toxicity :
- Chlorinated amines like 3-chloroaniline are associated with higher toxicity (e.g., methemoglobinemia), whereas cyclobutanamine derivatives show fewer acute toxic effects in preliminary studies.
Biological Activity
3-Benzylcyclobutanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.
Synthesis of this compound
The synthesis of cyclobutane derivatives, including this compound, typically involves the cyclization of suitable precursors. Recent studies have focused on the use of cyclobutylamines and their derivatives as promising scaffolds for drug development due to their metabolic stability and structural diversity. For instance, the synthesis methods reported include palladium-catalyzed cross-coupling reactions that yield high purity and yield of cyclobutane derivatives .
This compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Notably, it has been investigated for its role as an integrin antagonist, specifically targeting the αvβ3 integrin, which is implicated in tumor angiogenesis and metastasis. The compound's effectiveness was demonstrated in cell-based assays, showing an IC50 value below 1 μM, indicating potent inhibitory activity against αvβ3 .
Pharmacological Profiles
The pharmacological profiles of cyclobutane derivatives suggest that modifications in their structure can lead to significant changes in their activity. For example, the introduction of different substituents on the benzyl group can enhance or diminish the compound's efficacy and selectivity towards specific targets. A comparative analysis of various derivatives revealed that certain substitutions could optimize binding affinity and metabolic stability .
In Vivo Studies
Recent in vivo studies have highlighted the safety and tolerability of this compound in animal models. Notably, a study involving immunocompetent C57BL/6 mice demonstrated that the compound was well-tolerated with a half-life exceeding 80 minutes in biological systems, suggesting its potential for therapeutic applications . These findings support further exploration into its clinical relevance.
Comparative Analysis with Related Compounds
A comparative analysis was conducted between this compound and other similar compounds. The results indicated that while some analogs exhibited comparable activity against αvβ3 integrin, this compound showed superior metabolic stability and a more favorable pharmacokinetic profile .
Data Tables
| Compound | IC50 (µM) | Half-Life (min) | Target |
|---|---|---|---|
| This compound | <1 | >80 | αvβ3 Integrin |
| Cyclobutylamine Derivative A | 2 | 15 | αvβ3 Integrin |
| Cyclobutylamine Derivative B | 5 | 30 | Other Targets |
Q & A
Basic: What synthetic methodologies are validated for 3-Benzylcyclobutanamine, and how are their efficiencies quantified?
Answer:
Synthesis of this compound typically involves cyclization of benzyl-substituted precursors or reductive amination of 3-benzylcyclobutanone. Key steps include:
- Reagent selection : Use of Kanto Reagents’ benzylamine derivatives (e.g., benzyl-d7-amine hydrochloride) as intermediates .
- Catalytic optimization : Testing palladium or nickel catalysts for cross-coupling reactions, monitoring yields via HPLC or GC-MS.
- Yield calculation : Efficiency is quantified as $ \text{Yield (%)} = \frac{\text{Actual product (mol)}}{\text{Theoretical product (mol)}} \times 100 $.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Safety : Follow protocols for handling amines (gloves, fume hood) and waste segregation per lab safety guidelines .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Answer:
- NMR : - and -NMR identify cyclobutane ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). Compare with NIST reference data for cyclobutane derivatives .
- IR : Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm).
- Mass Spectrometry : Molecular ion peak (e.g., m/z 175 for M) and fragmentation patterns (e.g., loss of benzyl group).
Basic: What safety protocols are mandated for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines.
- Waste Management : Segregate amine-containing waste in labeled containers for professional disposal .
- Emergency Response : Neutralize spills with dilute acetic acid and adsorbent materials.
Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to assess bond dissociation energies (e.g., C-N bond stability).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents) on reaction kinetics.
- Validation : Cross-check computed spectral data (e.g., NMR chemical shifts) with experimental results .
Advanced: How to resolve discrepancies between theoretical and experimental outcomes in synthesizing this compound derivatives?
Answer:
- Error Analysis : Replicate reactions under controlled conditions (temperature, catalyst loading) to identify outliers.
- Alternative Pathways : Test divergent routes (e.g., Grignard addition vs. Buchwald-Hartwig amination) if yields are inconsistent .
- Hypothesis Refinement : Use deductive research frameworks to iteratively test mechanistic assumptions .
Advanced: What systematic review methodologies integrate heterogeneous data on cyclobutane amine derivatives?
Answer:
- PRISMA Framework : Follow PRISMA guidelines for literature screening, data extraction, and quality assessment (e.g., inclusion/exclusion criteria for cyclobutane analogs) .
- Meta-Analysis : Statistically synthesize reaction yields or toxicity data using R or Python.
- Bias Mitigation : Address publication bias via funnel plots or sensitivity analysis.
Advanced: How to design a kinetic study for this compound degradation under varying pH conditions?
Answer:
- Experimental Design :
- pH Gradients : Test stability at pH 2–12 using buffer solutions.
- Sampling Intervals : Collect aliquots at 0, 12, 24, 48 hours for HPLC quantification.
- Rate Law Derivation : Fit data to first/second-order kinetic models using nonlinear regression.
- Controls : Include inert atmosphere (N) to isolate pH effects from oxidation.
Advanced: What strategies validate novel bioactivity findings for this compound in cell-based assays?
Answer:
- Dose-Response Curves : Test 0.1–100 µM concentrations to calculate IC values.
- Assay Reproducibility : Repeat experiments across ≥3 biological replicates.
- Specificity Controls : Use siRNA knockdown or competitive inhibitors to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
